molecular formula C11H10N4 B14007664 N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine

N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine

Cat. No.: B14007664
M. Wt: 198.22 g/mol
InChI Key: FDWJJPXBTJDKLS-ZROIWOOFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine typically involves the reaction of 2-aminopyridine with 4-pyridinecarboxaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, which is then isolated and purified through recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the methylideneamino group.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group at the 3-position.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group at the 3-position.

Uniqueness

N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methylideneamino group allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine

InChI

InChI=1S/C11H10N4/c1-2-6-13-11(3-1)15-14-9-10-4-7-12-8-5-10/h1-9H,(H,13,15)/b14-9-

InChI Key

FDWJJPXBTJDKLS-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=NC(=C1)N/N=C\C2=CC=NC=C2

Canonical SMILES

C1=CC=NC(=C1)NN=CC2=CC=NC=C2

Origin of Product

United States

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